molecular formula C6H12O12S2 B10777485 2,3-DI-O-Sulfo-alpha-D-glucopyranose

2,3-DI-O-Sulfo-alpha-D-glucopyranose

Cat. No.: B10777485
M. Wt: 340.3 g/mol
InChI Key: ORUZACWROKWTRH-DVKNGEFBSA-N
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Description

2,3-Di-O-Sulfo-Alpha-D-Glucopyranose is a sulfated derivative of glucose, belonging to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a six-carbon containing moiety. The compound is characterized by the presence of two sulfate groups attached to the 2nd and 3rd carbon atoms of the glucose molecule, forming a highly sulfated structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di-O-Sulfo-Alpha-D-Glucopyranose typically involves the selective sulfation of glucose derivatives. One common method includes the use of sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-sulfation and degradation of the glucose molecule .

Industrial Production Methods

Industrial production of this compound may involve similar sulfation techniques but on a larger scale. The process requires precise control of reaction parameters, including temperature, solvent composition, and reaction time, to ensure high yield and purity of the product. Advanced purification techniques such as ion-exchange chromatography and crystallization are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Di-O-Sulfo-Alpha-D-Glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, de-sulfated glucose derivatives, and various substituted glucose compounds .

Scientific Research Applications

2,3-Di-O-Sulfo-Alpha-D-Glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Di-O-Sulfo-Alpha-D-Glucopyranose involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate groups enhance the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. For example, the compound can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Di-O-Sulfo-Beta-D-Glucopyranose
  • 3,6-Di-O-Sulfo-Alpha-D-Glucopyranose
  • 2,3,6-Tri-O-Sulfo-Alpha-D-Glucopyranose

Uniqueness

2,3-Di-O-Sulfo-Alpha-D-Glucopyranose is unique due to its specific sulfation pattern, which imparts distinct chemical and biological properties. Compared to other sulfated glucose derivatives, it exhibits higher binding affinity to certain proteins and enzymes, making it a valuable compound in biochemical research and therapeutic applications .

Properties

Molecular Formula

C6H12O12S2

Molecular Weight

340.3 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C6H12O12S2/c7-1-2-3(8)4(17-19(10,11)12)5(6(9)16-2)18-20(13,14)15/h2-9H,1H2,(H,10,11,12)(H,13,14,15)/t2-,3-,4+,5-,6+/m1/s1

InChI Key

ORUZACWROKWTRH-DVKNGEFBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O

Origin of Product

United States

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